5-((2,3-Dihydro-6-methoxy-1H-inden-1-yl)methyl)-1H-tetrazole
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Overview
Description
5-((2,3-Dihydro-6-methoxy-1H-inden-1-yl)methyl)-1H-tetrazole is a chemical compound with a unique structure that combines an indene derivative with a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,3-Dihydro-6-methoxy-1H-inden-1-yl)methyl)-1H-tetrazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,3-dihydro-6-methoxy-1H-indene, which is then functionalized to introduce a methyl group at the 1-position.
Tetrazole Formation: The functionalized indene derivative is then reacted with sodium azide and a suitable electrophile to form the tetrazole ring. This step usually requires specific reaction conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-((2,3-Dihydro-6-methoxy-1H-inden-1-yl)methyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups.
Scientific Research Applications
5-((2,3-Dihydro-6-methoxy-1H-inden-1-yl)methyl)-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties may be exploited in the development of new materials with specific functionalities.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-((2,3-Dihydro-6-methoxy-1H-inden-1-yl)methyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The indene moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole, 5-[(2,3-dihydro-6-methoxy-1H-inden-1-yl)methyl]-, hydrochloride
- (S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide
Uniqueness
5-((2,3-Dihydro-6-methoxy-1H-inden-1-yl)methyl)-1H-tetrazole is unique due to the combination of the indene and tetrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
87929-13-3 |
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Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
5-[(6-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]-2H-tetrazole |
InChI |
InChI=1S/C12H14N4O/c1-17-10-5-4-8-2-3-9(11(8)7-10)6-12-13-15-16-14-12/h4-5,7,9H,2-3,6H2,1H3,(H,13,14,15,16) |
InChI Key |
LRRTVCHHCMDINI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2CC3=NNN=N3)C=C1 |
Origin of Product |
United States |
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